1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester
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Overview
Description
1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is characterized by the presence of an indole ring, an acetic acid moiety, and a methylsulfonyl group attached to the ethyl ester.
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester typically involves the esterification of indole-3-acetic acid with ethanol in the presence of a strong acid catalyst. The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents include halogens and nitrating agents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its role in plant growth and development due to its structural similarity to natural plant hormones.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, promoting cell elongation and division. In medicinal applications, it may interact with various receptors and enzymes, modulating biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester can be compared with other indole derivatives such as:
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
Indole-3-butyric acid: Another plant hormone with similar biological activities.
Indole-3-propionic acid: Known for its antioxidant properties.
1H-Indole-3-acetic acid, methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives.
Properties
CAS No. |
143278-19-7 |
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Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
ethyl 2-(1-methylsulfonylindol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO4S/c1-3-18-13(15)8-10-9-14(19(2,16)17)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
YETLYAKIXNFRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN(C2=CC=CC=C21)S(=O)(=O)C |
Origin of Product |
United States |
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